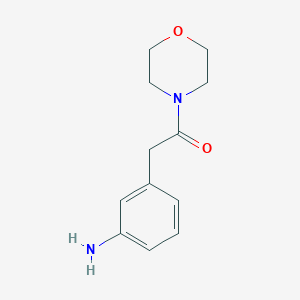
2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone
Übersicht
Beschreibung
The compound “2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone” is likely to be an organic compound containing a morpholine ring and an aminophenyl group. Morpholine is a common motif in organic chemistry and is present in many drugs and useful compounds . The aminophenyl group is also a common feature in many organic compounds and can participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The amino group on the phenyl ring could potentially participate in a variety of reactions, including condensation reactions and various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques, including spectroscopy and chromatography .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
- A study by Khumar, Ezhilarasi, & Prabha (2018) explored the antibacterial properties of novel synthesized pyrazole derivatives derived from 4-morpholino acetophenone. These compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria.
Synthesis and Molecular Structure
- Research by Aljohani et al. (2019) demonstrated an efficient microwave-assisted synthesis route for Mannich bases from 4-hydroxyacetophenone and secondary amines, including morpholino derivatives, contributing to the field of organic synthesis.
Potential in Cancer Treatment
- Kashishian et al. (2003) identified a new class of protein kinase inhibitors, including 1-(2-hydroxy-4-morpholin-4-yl-phenyl)-ethanone, which target DNA repair pathways and show promise in enhancing cancer therapies (Kashishian et al., 2003).
Solubility and Thermodynamic Properties
- Yang et al. (2016) studied the solubility of 4-(4-Aminophenyl)-3-morpholinone in various solvents, providing valuable insights into its thermodynamic properties (Yang et al., 2016).
Synthesis Techniques
- The synthesis of various morpholin-4-yl compounds, such as 2-Biphenyl-4-yl-1-morpholin-4-ethanethione, has been explored using microwave irradiation, highlighting advancements in synthetic chemistry (Zhang Lin-han, 2010).
Antioxidant Activity
- Drapak et al. (2019) conducted a QSAR-analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives, identifying parameters influencing their antioxidant activities, contributing to medicinal chemistry research (Drapak et al., 2019).
Anti-inflammatory Properties
- Helal et al. (2015) synthesized thiophene derivatives including 1-(4-morpholinophenyl)ethanone and evaluated their anti-inflammatory activity, finding some compounds to exhibit significant effects (Helal et al., 2015).
Synthesis of Quinazoline-3-oxides
- Samandram et al. (2021) showcased the synthesis of quinazoline-3-oxides from 1-(2-aminophenyl)ethanone, illustrating a green chemistry approach using H2O2 oxidation (Samandram et al., 2021).
Synthesis and Antitumor Activity
- Isakhanyan et al. (2016) studied tertiary aminoalkanol hydrochlorides derived from 1-(4-methylphenyl)3-(morpholin-4-yl)-2-phenylpropan-1-one for their antitumor activity, contributing to cancer research (Isakhanyan et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(3-aminophenyl)-1-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-11-3-1-2-10(8-11)9-12(15)14-4-6-16-7-5-14/h1-3,8H,4-7,9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWORGBBDXWASDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441757 | |
| Record name | 2-(3-aminophenyl)-1-morpholin-4-yl-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone | |
CAS RN |
285984-41-0 | |
| Record name | 2-(3-aminophenyl)-1-morpholin-4-yl-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

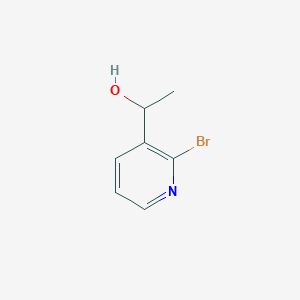
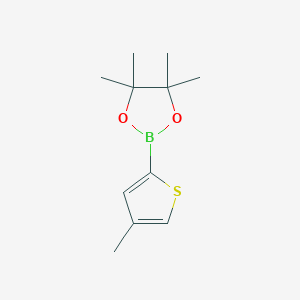
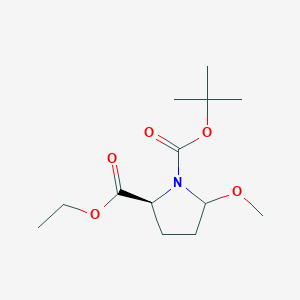
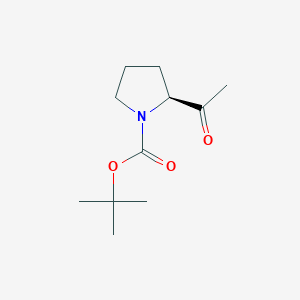
![2-[2-(3-methoxyphenyl)ethyl]benzoic Acid](/img/structure/B1313123.png)
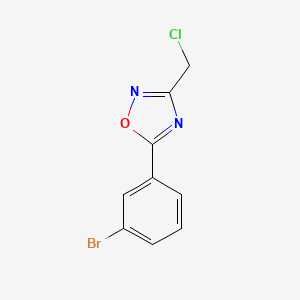
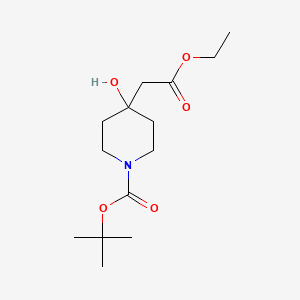
![Tert-butyl 6-bromospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1313127.png)
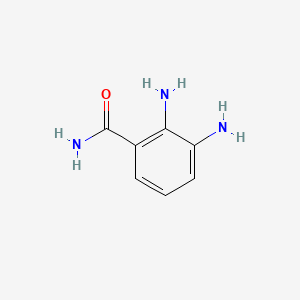
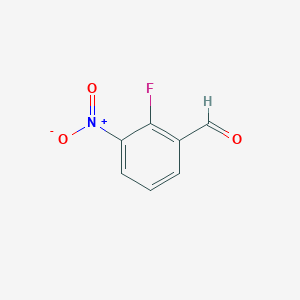
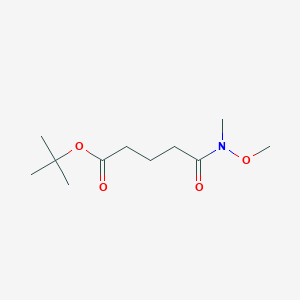
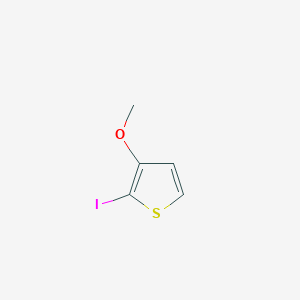
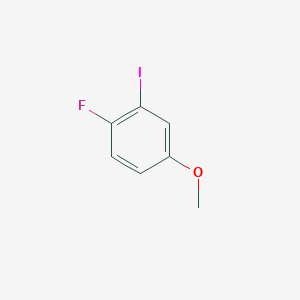
![ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1313144.png)